molecular formula C19H22N2OS B2877491 N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1797738-15-8

N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide

Cat. No.: B2877491
CAS No.: 1797738-15-8
M. Wt: 326.46
InChI Key: XLMMWGROFMLHNC-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a synthetic organic compound that belongs to the class of thiazepanes Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Properties

IUPAC Name

N-(2-methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-15-7-5-6-10-17(15)20-19(22)21-12-11-18(23-14-13-21)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMMWGROFMLHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide typically involves the formation of the thiazepane ring followed by the introduction of the phenyl and o-tolyl groups. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be used to form the thiazepane ring.

    Substitution Reactions: Introduction of the phenyl and o-tolyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiazepane ring to sulfoxides or sulfones.

    Reduction: Reduction of any carbonyl groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Catalysts: Such as palladium on carbon for catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interactions: Binding to receptors and modulating their activity.

    Pathway Modulation: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazepane Derivatives: Other compounds containing the thiazepane ring.

    Phenyl and Tolyl Substituted Compounds: Compounds with similar aromatic substitutions.

Uniqueness

N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide may have unique properties due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity.

Biological Activity

N-(2-Methylphenyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring, which is a seven-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the 2-methylphenyl and phenyl groups enhances its lipophilicity and stability, potentially influencing its interactions with biological targets.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazepane Ring : This is often achieved through the cyclization of appropriate precursors such as thioamides with amines.
  • Introduction of Substituents : The 2-methylphenyl and phenyl groups are introduced through electrophilic aromatic substitution or coupling reactions.

Common Reaction Conditions :

  • Solvents: Acetonitrile or dichloromethane
  • Catalysts: Yb(OTf)3 or N,N’-dicyclohexylcarbodiimide (DCC)

Biological Activity

This compound has been studied for various biological activities:

Antimicrobial Properties

Research indicates that thiazepane derivatives exhibit antimicrobial activity against a range of pathogens. The compound has shown potential against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Anticancer Activity

Several studies have reported that compounds within the thiazepane class can inhibit cancer cell proliferation. This compound may act by inducing apoptosis in cancer cells or inhibiting specific oncogenic pathways .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, potentially leading to the modulation of disease processes.
  • Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways associated with inflammation and cancer progression.

Study on Antimicrobial Activity

In a recent study, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at certain concentrations, highlighting its potential as an antimicrobial agent .

Study on Anticancer Effects

Another study focused on the anticancer properties of thiazepane derivatives demonstrated that compounds similar to this compound could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Summary Table of Biological Activities

Biological ActivityDescription
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates key metabolic pathways

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